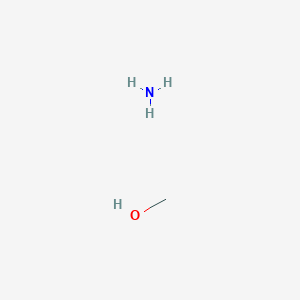

Ammonia methanol

描述

属性

IUPAC Name |

azane;methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O.H3N/c1-2;/h2H,1H3;1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHOOMGKXCMKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

49.073 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: Ammonia is typically produced through the Haber-Bosch process, which involves the reaction of nitrogen and hydrogen gases under high pressure and temperature in the presence of a catalyst . Methanol is produced from synthesis gas (a mixture of carbon monoxide, carbon dioxide, and hydrogen) using a catalyst under high pressure and temperature .

Industrial Production Methods: Industrial production of ammonia involves compressing syngas to a high pressure and then reacting it with hydrogen in the presence of a catalyst . Methanol production involves the catalytic conversion of synthesis gas at high pressure and temperature . Both processes are energy-intensive and require significant infrastructure.

化学反应分析

Types of Reactions: Ammonia methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, in combustion reactions, ammonia and methanol can react with oxygen to produce nitrogen, carbon dioxide, and water .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxygen, hydrogen, and various catalysts. Reaction conditions typically involve high temperatures and pressures to facilitate the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of this compound include nitrogen, carbon dioxide, and water. In some cases, other products such as nitrogen oxides (NOx) may also be formed, depending on the specific reaction conditions .

科学研究应用

Combustion and Emission Characteristics

Ammonia-Methanol as a Fuel:

Research indicates that ammonia-methanol blends can significantly enhance combustion efficiency while reducing greenhouse gas emissions. For instance, a study demonstrated that the addition of methanol to ammonia improves the reactivity of the fuel mixture, leading to a reduction in ignition delay time by over 60% when 5% methanol is added . This characteristic is particularly beneficial in spark ignition engines, where the use of ammonia-methanol solutions has shown increased thermal efficiency compared to traditional fuels like gasoline .

Emission Analysis:

While ammonia-methanol blends reduce carbon dioxide emissions, they can lead to increased nitrogen oxides (NOx) emissions. Experimental findings indicate that NOx emissions peak at certain equivalence ratios but can be managed through optimal combustion conditions . The following table summarizes key emission characteristics from various studies:

| Study | Fuel Blend | CO2 Emissions | NOx Emissions | Thermal Efficiency |

|---|---|---|---|---|

| Xu et al. | Ammonia + Methanol (5%) | Decreased | Increased to 12,500 ppm | Higher than gasoline |

| Lin et al. | Ammonia + Methanol | Reduced | Similar to methanol alone | Increased by 0.6% |

Co-Production Processes

Methanol and Ammonia Co-Production:

The co-production of methanol and ammonia is gaining traction due to its economic advantages and sustainability benefits. The IMAP™ process developed by Topsoe allows for efficient co-production, with plants like UCC Shchekinoazot producing significant quantities of both chemicals annually . This dual production approach not only optimizes resource use but also enhances overall plant efficiency.

Hydrogen Storage and Carbon Recycling

Hydrogen Carrier:

Methanol serves as an effective hydrogen carrier, facilitating easier storage and transportation compared to gaseous hydrogen. This property is crucial for integrating hydrogen into various industrial applications . The ability to convert carbon dioxide into methanol also supports carbon recycling initiatives, contributing to reduced emissions in chemical manufacturing processes.

Industrial Applications

Chemical Industry Utilization:

Ammonia-methanol blends are being explored for their roles in various chemical processes. Methanol is utilized as a solvent, reactant, or reducing agent in the production of plastics and other chemicals . Additionally, the agricultural sector benefits from methanol's application in pesticides and fertilizers, promoting sustainable farming practices .

Case Studies

Case Study: GNFC Bharuch Plant Upgrade

The Gujarat Narmada Valley Fertilizers & Chemicals (GNFC) plant underwent significant upgrades that enhanced its methanol production capacity from 60 MTPD to 160 MTPD through strategic modifications . These changes included improved gas cooling circuits and synthesis gas generation units, demonstrating the potential for existing facilities to adapt for increased efficiency.

Case Study: Conversion of Ammonia Plants

Another study highlighted the conversion of traditional ammonia plants into methanol production facilities. This approach allows for utilizing existing infrastructure while reducing costs associated with new plant construction—estimated at one-third less expensive than building new facilities .

作用机制

The mechanism of action of ammonia methanol involves its combustion characteristics. When used as a fuel, this compound undergoes combustion reactions that release energy. The molecular targets and pathways involved in these reactions include the breaking and forming of chemical bonds between nitrogen, hydrogen, carbon, and oxygen atoms . The specific mechanism depends on the reaction conditions and the presence of catalysts .

相似化合物的比较

Physicochemical Properties Comparison

Key physicochemical properties influence their industrial applicability:

Ammonia’s low energy density and toxicity limit its direct use in fuel cells, whereas methanol’s higher volatility and flammability require careful handling .

Environmental Impact and Emissions

- Production Emissions: Traditional ammonia production emits ~0.5 Gt CO₂-eq/year, while methanol contributes ~0.3 Gt CO₂-eq/year. Green ammonia (wind-powered electrolysis) and methanol (CO₂ capture) reduce emissions by 60–70% but require policy support for scalability .

- Combustion Byproducts: Ammonia combustion releases trace N₂O and NOx, undermining its "zero-carbon" claims. Methanol combustion produces CO₂ but fewer particulates than diesel .

Production Methods and Sustainability

- Ammonia :

Dominated by the Haber–Bosch process (natural gas-based). Green routes (e.g., electrolysis) are cost-competitive during energy crises but face scalability challenges . - Methanol: Produced via syngas (CO + H₂). Emerging methods utilize CO₂ hydrogenation, reducing reliance on fossil fuels .

Economic Viability and Market Trends

常见问题

Q. How can ammonia-methanol solvent systems be optimized for chromatographic separations in analytical chemistry?

- Methodological Approach : Use experimental design (e.g., D-optimal design) to evaluate solvent-additive combinations. For example, ammonia-methanol mixtures enhance ionisation efficiency in supercritical fluid chromatography (SFC) by improving desolvation and reducing fragmentation. Key variables include desolvation gas temperature (positive effect) and cone voltage (negative effect) . Adding ammonia to methanol in mobile phases (e.g., 0.1–1% v/v) improves peak resolution in HPTLC by modulating polarity and pH .

Q. What experimental strategies are effective for resolving contradictions in kinetic models for ammonia-methanol-fed microbial cultures?

- Methodological Approach : Compare model predictions (e.g., Haldane kinetics) against experimental data for biomass, PHB, and ammonia concentrations. Weighted regression can prioritize variables with larger magnitudes (e.g., biomass data), but structural model limitations may require alternative formulations. For instance, discrepancies in residual biomass predictions in Protomonas extorquens cultures were resolved by adopting a second fed-batch method with lower δ² values (0.12 vs. 0.89) .

Advanced Research Questions

Q. How do ammonia-methanol mixtures influence auto-ignition kinetics at high pressures and intermediate temperatures?

- Methodological Approach : Conduct shock-tube experiments and kinetic modeling to quantify ignition delay times. Methanol oxidation follows first-order kinetics (activation energy: ~98 kcal/mol at 480–540°C), while ammonia exhibits catalytic behavior (activation energy: ~38 kcal/mol at 640–700°C). Synergistic effects in mixtures require pressure-corrected elementary reaction models to predict formaldehyde formation and hydrogen underprediction .

Q. What computational frameworks reconcile discrepancies in supercritical water oxidation (SCWO) mechanisms for ammonia-methanol waste streams?

- Methodological Approach : Develop isothermal plug flow reactor experiments coupled with density functional theory (DFT) simulations. Methanol’s rate-limiting oxidation to CO₂ correlates with ammonia’s catalytic conversion to N₂. Validate models using high-pressure rate constants and intermediate species detection (e.g., formaldehyde) .

Q. How can soft sensors improve real-time monitoring of ammonia-methanol consumption in bioreactors?

- Methodological Approach : Train artificial neural networks (ANNs) with inputs like CO₂ evolution rate, methanol consumption, and ammonia uptake. For hepatitis B vaccine production, ANNs achieved biomass prediction errors <5% across four fed-batch cycles by correlating metabolic waste dynamics with sensor data .

Q. What role do ammonia-methanol blends play in carbon-neutral fuel synthesis?

- Methodological Approach : Integrate green hydrogen (from water electrolysis) with CO₂ capture for methanol synthesis. Blue ammonia (using CCS) and e-methanol (from renewable H₂) reduce emissions by 60–80% in life-cycle assessments. Optimize bifunctional catalysts (e.g., Cu-ZnO/Al₂O₃) for co-electrolysis of NH₃ and CH₃OH in fuel cells .

Data Contradiction Analysis

Q. Why do kinetic models for ammonia inhibition in methanol-fed cultures fail to predict PHB accumulation?

- Resolution Strategy : Re-examine substrate inhibition terms in Haldane models. In Protomonas extorquens, nitrogen mass flow rate (Fₙ) and methanol-specific consumption rate (K₂) were misparameterized, leading to δ² > 0.8. Calibrate models using fed-batch phase data instead of batch-phase assumptions .

Q. How to address conflicting reports on ammonia-methanol solvent stability in long-term chromatographic storage?

Q. Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。